molecular formula C11H14ClNO B14061888 1-(2-Amino-4-ethylphenyl)-3-chloropropan-2-one

1-(2-Amino-4-ethylphenyl)-3-chloropropan-2-one

Cat. No.: B14061888
M. Wt: 211.69 g/mol
InChI Key: ZQRIEYWSCRKPQY-UHFFFAOYSA-N
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Description

1-(2-Amino-4-ethylphenyl)-3-chloropropan-2-one is an organic compound with a unique structure that includes an amino group, an ethyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-ethylphenyl)-3-chloropropan-2-one can be achieved through several methods. One common approach involves the reaction of 2-amino-4-ethylphenol with 3-chloropropanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-ethylphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Amino-4-ethylphenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-ethylphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins. This can result in the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4-ethylphenyl)ethanone
  • 1-(2-Amino-4-ethylphenyl)propan-1-one

Uniqueness

1-(2-Amino-4-ethylphenyl)-3-chloropropan-2-one is unique due to the presence of the chloropropanone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-(2-amino-4-ethylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C11H14ClNO/c1-2-8-3-4-9(11(13)5-8)6-10(14)7-12/h3-5H,2,6-7,13H2,1H3

InChI Key

ZQRIEYWSCRKPQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CC(=O)CCl)N

Origin of Product

United States

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